1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H17NO3S . It is also known as Fostemsavir Impurity 1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a methoxythienyl group attached to the piperidine ring .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 255.33 . Other physical and chemical properties specific to this compound are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- This compound plays a role in the synthesis of various chemical entities. For instance, it is involved in the synthesis of cardiovascular-active compounds, as demonstrated in the study of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid (Krauze et al., 2004).
- It has also been utilized in the process of oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its relevance in organic synthesis methods (Magano et al., 2014).
Biological Applications
- This compound is noted in the context of cancer treatment, as seen in the study of an Aurora kinase inhibitor (ヘンリー,ジェームズ, 2006).
- Additionally, it has been involved in the synthesis of antimicrobial compounds, as explored in the creation of new pyridine derivatives with antimicrobial activity (Patel et al., 2011).
Catalysis and Reactions
- The compound is a key player in catalytic processes, such as the aromatic nucleophilic substitution reactions involving piperidine (Consiglio et al., 1981).
- It's also used in the synthesis of positron emission tomography (PET) ligands, indicating its utility in imaging and diagnostic research (Kumar et al., 2004).
Advanced Materials and Corrosion Inhibition
- Studies have also looked at piperidine derivatives for their role in corrosion inhibition, highlighting its potential in material science applications (Kaya et al., 2016).
Properties
IUPAC Name |
1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-4-7-17-11(10)8-13-5-2-9(3-6-13)12(14)15/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMBTJBXHJOJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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